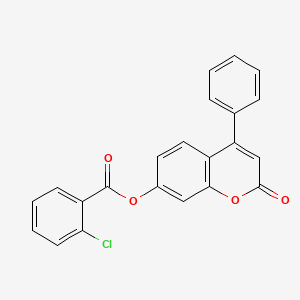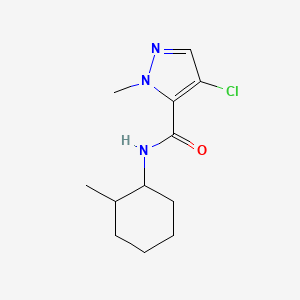![molecular formula C16H13BrCl2N2OS B4622490 N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide](/img/structure/B4622490.png)
N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of compounds closely related to N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide involves complex organic reactions. For instance, dimethylformamide (DMF) can act as a carbon monoxide source in palladium-catalyzed aminocarbonylation of aryl bromides, producing aryl amides in good yields. This method, while not directly mentioning the target compound, outlines a potential pathway for its synthesis due to the structural similarities and the use of bromoarenes as starting materials (Wan, Alterman, Larhed, & Hallberg, 2002).
Molecular Structure Analysis
The molecular structure of compounds akin to N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide has been characterized using various spectroscopic techniques. For example, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a structurally similar compound, was synthesized and its structure elucidated by IR, H and C-NMR, mass spectrometry, and X-ray diffraction, revealing significant details about its molecular geometry and confirming the presence of intramolecular hydrogen bonds (Saeed, Rashid, Bhatti, & Jones, 2010).
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
Research on compounds like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide shows they are active against annual and perennial grasses, indicating potential agricultural utility in forage legumes, turf grasses, and cultivated crops. This suggests that related compounds could also have herbicidal properties (K. Viste, A. J. Cirovetti, B. Horrom, 1970).
Synthesis and Biological Screening
Studies on the synthesis and biological screening of derivatives like N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide explore their potential against Gram-negative & Gram-positive bacteria, also assessing their enzyme inhibition capabilities. This indicates that structurally related compounds might be synthesized and evaluated for similar biological activities (Aziz‐ur‐Rehman et al., 2014).
Transformation in Soil
The transformation of similar herbicidal compounds in soil has been studied, revealing that such compounds can undergo rapid chemical changes under certain conditions, leading to the production of different chemical entities. This research could inform environmental impact studies of related chemicals (R. Y. Yih et al., 1970).
Synthesis and Characterization
Specific studies focus on the synthesis and characterization of related compounds, offering insights into their chemical structure, reactivity, and potential applications in various fields, including medicinal chemistry and material science. For example, research on N-{[(4-bromophenyl)amino]carbonothioyl}benzamide includes detailed analysis through spectroscopic methods and crystal structure determination (S. Saeed et al., 2010).
Antimicrobial Properties
Research on arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments, which might share structural similarities, has shown that these compounds possess antimicrobial properties. This suggests potential antimicrobial applications for structurally related compounds (V. Baranovskyi et al., 2018).
Eigenschaften
IUPAC Name |
N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-2,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrCl2N2OS/c1-8-5-10(17)6-9(2)14(8)20-16(23)21-15(22)12-4-3-11(18)7-13(12)19/h3-7H,1-2H3,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQYYOWDYVZBNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrCl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-chloro-2-methoxyphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4622408.png)


![ethyl 4-(3-fluorobenzyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4622453.png)
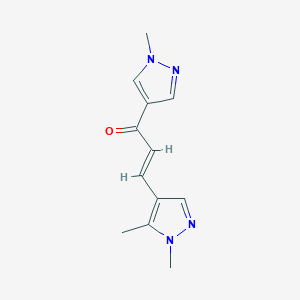
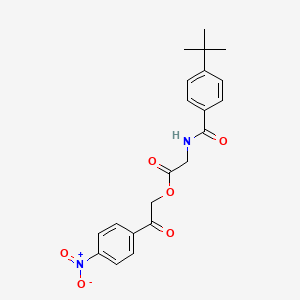
![1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol](/img/structure/B4622475.png)
![(2-bromo-6-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amine](/img/structure/B4622477.png)
![ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(isopropylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4622486.png)
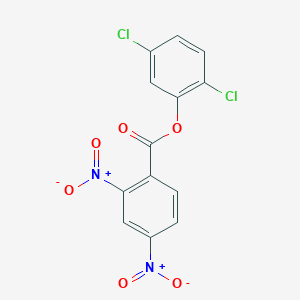
![N'-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methylene]-4-chloro-1H-pyrazole-3-carbohydrazide](/img/structure/B4622499.png)
